tert-Butyl isonicotinate tert-Butyl isonicotinate
Brand Name: Vulcanchem
CAS No.: 81660-73-3
VCID: VC8138295
InChI: InChI=1S/C10H13NO2/c1-10(2,3)13-9(12)8-4-6-11-7-5-8/h4-7H,1-3H3
SMILES: CC(C)(C)OC(=O)C1=CC=NC=C1
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol

tert-Butyl isonicotinate

CAS No.: 81660-73-3

Cat. No.: VC8138295

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl isonicotinate - 81660-73-3

Specification

CAS No. 81660-73-3
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
IUPAC Name tert-butyl pyridine-4-carboxylate
Standard InChI InChI=1S/C10H13NO2/c1-10(2,3)13-9(12)8-4-6-11-7-5-8/h4-7H,1-3H3
Standard InChI Key ZXAPIQZSJHLLDS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=CC=NC=C1
Canonical SMILES CC(C)(C)OC(=O)C1=CC=NC=C1

Introduction

Structural and Molecular Characteristics of tert-Butyl Isonicotinate

tert-Butyl isonicotinate (C₁₀H₁₃NO₂) belongs to the class of nicotinic acid derivatives, distinguished by the esterification of isonicotinic acid with a tert-butyl group. The molecular structure features a pyridine ring substituted at the 4-position with a carboxylate ester (Figure 1). Key structural identifiers include:

PropertyValue
Molecular FormulaC₁₀H₁₃NO₂
SMILESCC(C)(C)OC(=O)C₁=CC=NC=C₁
InChIKeyZXAPIQZSJHLLDS-UHFFFAOYSA-N
Molecular Weight179.22 g/mol
Predicted Collision Cross Section (Ų)139.0 ([M+H]⁺)

The tert-butyl group enhances steric bulk, influencing the compound’s solubility and reactivity. X-ray crystallography and computational studies suggest that the ester carbonyl and pyridinic nitrogen participate in hydrogen bonding and metal coordination, critical for its role as a directing group (DG) in transition-metal catalysis .

Synthesis and Catalytic Applications

SubstrateLigandBaseSolventTemp (°C)Yield (%)
2-ChloronicotinatedcpfCs₂CO₃2-MeTHF4097

Zinc-Catalyzed Directed Amide Cleavage

tert-Butyl isonicotinate acts as a DG in Zn(OAc)₂-mediated amide alcoholysis. The mechanism involves bidentate chelation of the amide carbonyl and pyridinic nitrogen to Zn, followed by nucleophilic attack of hydrogen bond-activated alcohol. DFT calculations reveal rate-limiting elimination steps, with primary alcohols (e.g., MeOH) achieving full substrate conversion in 30 minutes at 60°C (Figure 2) .

Table 2: Alcoholysis Efficiency with Zn(OAc)₂

AlcoholEquivTemp (°C)Time (h)Conversion (%)
MeOH2.5600.5100
iPrOH26404896

This biomimetic process mirrors metalloprotease activity, enabling selective amide bond cleavage under mild conditions .

Adductm/zCCS (Ų)
[M+H]⁺180.10192139.0
[M+Na]⁺202.08386151.1
[M+NH₄]⁺197.12846146.6

These data aid in mass spectrometry-based identification and quantification .

Industrial and Pharmaceutical Relevance

Role in API Synthesis

The compound’s DG properties facilitate site-selective modifications in active pharmaceutical ingredients (APIs). For example, its use in Zn-catalyzed cleavage enables the modular assembly of aminonicotinate intermediates, precursors to kinase inhibitors and antiviral agents .

Green Chemistry Applications

The adoption of 2-MeTHF and tert-butyl acetate (tBuOAc) as renewable solvents in its synthesis aligns with green chemistry principles, reducing reliance on petroleum-derived solvents .

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